molecular formula C11H13ClN4O B13110590 4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile

4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile

Cat. No.: B13110590
M. Wt: 252.70 g/mol
InChI Key: YHKAIDWCAOGZMK-HJWRWDBZSA-N
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Description

4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile is a complex organic compound that features a triazoloazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile typically involves multiple steps. One common method starts with the preparation of the triazoloazepine core, followed by the introduction of the chloro and oxobutanenitrile groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and green chemistry principles are often employed to scale up the production while adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while substitution could introduce a new functional group.

Scientific Research Applications

4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile: shares similarities with other triazoloazepine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific triazoloazepine core. This structure imparts distinct chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

(Z)-4-chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile

InChI

InChI=1S/C11H13ClN4O/c12-6-9(17)8(7-13)11-15-14-10-4-2-1-3-5-16(10)11/h17H,1-6H2/b9-8-

InChI Key

YHKAIDWCAOGZMK-HJWRWDBZSA-N

Isomeric SMILES

C1CCC2=NN=C(N2CC1)/C(=C(/CCl)\O)/C#N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=C(CCl)O)C#N

Origin of Product

United States

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